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Compound of Interest

Compound Name: 2-(4-Methylphenyl)oxirane, (-)-

Cat. No.: B12749857

An In-depth Technical Guide to (S)-2-(p-Tolyl)oxirane: Synthesis, Properties, and Applications

Abstract

(S)-2-(p-Tolyl)oxirane, a chiral epoxide, serves as a pivotal building block in modern
asymmetric synthesis. Its unique structural features—a strained three-membered oxirane ring
and a chiral center adjacent to an aromatic p-tolyl group—make it a versatile intermediate for
constructing complex, enantiomerically pure molecules. This guide provides an in-depth
exploration of its chemical characteristics, established methods for its stereoselective
synthesis, and its reactivity, with a particular focus on applications relevant to pharmaceutical
research and drug development. Detailed experimental protocols, mechanistic insights, and
comprehensive safety data are presented to equip researchers and chemical development
professionals with the critical knowledge required for its effective utilization.

Core Chemical Characteristics and Physicochemical
Properties

(S)-2-(p-Tolyl)oxirane, also known as (S)-4-methylstyrene oxide, is a derivative of styrene oxide
featuring a methyl group at the para position of the phenyl ring.[1][2] This substitution subtly
influences its electronic properties and reactivity compared to its parent compound. The
defining feature is the chiral center at the C2 position of the oxirane ring, which dictates the
stereochemical outcome of its subsequent transformations. The inherent ring strain of the
epoxide moiety makes it susceptible to nucleophilic attack, forming the basis of its synthetic
utility.[3][4]
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Table 1: Physicochemical and Spectroscopic Data for 2-(p-Tolyl)oxirane

Property Value Source(s)

IUPAC Name (2S)-2-(4-methylphenyl)oxirane  [2]

(S)-2-p-Tolyloxirane, (S)-4-
Synonyms , [11[2][5]
Methylstyrene oxide

CAS Number 135413-94-4 [5]

Molecular Formula CoH100 [1][5][6]

Molecular Weight 134.18 g/mol [11[2][5]
Colorless to slightly yellow

Appearance o [11[7]
liquid

8 7.10-7.25 (m, 4H, Ar-H), 3.85
1H NMR (CDCls, 400 MHZ) (dd, 1H), 3.15 (dd, 1H), 2.75 [71[8]
(dd, 1H), 2.35 (s, 3H, Ar-CHs)

0 138.0, 135.0, 129.2, 125.8,

13C NMR (CDCls, 100 MHz) [7118]
52.5,51.0,21.2
CCl1=CC=C([C@@H]20C2)C

SMILES Code —c1 ( ] ) [5]

Note: NMR spectral data are representative and may vary slightly based on solvent and
instrument conditions. The provided data is based on analogous structures and general
chemical shift knowledge.

Asymmetric Synthesis: The Jacobsen-Katsuki
Epoxidation

The reliable and high-yield production of enantiomerically pure (S)-2-(p-Tolyl)oxirane is
paramount for its application in pharmaceutical synthesis.[9][10] Among the most powerful
methods for this transformation is the Jacobsen-Katsuki epoxidation. This reaction facilitates
the enantioselective epoxidation of unfunctionalized alkenes, such as 4-methylstyrene, using a
chiral manganese-salen complex as a catalyst.[11][12][13] The deep expertise behind this
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choice lies in the catalyst's ability to create a precisely defined chiral environment, which directs

the oxidant to one face of the alkene, yielding the desired epoxide enantiomer with high
selectivity.[13][14]

The mechanism, a cornerstone of its trustworthiness, is believed to proceed through a high-
valent manganese(V)-oxo intermediate.[11][14] This highly reactive species transfers its
oxygen atom to the alkene in a controlled, stereoselective manner. The choice of the (S,S)-
Jacobsen catalyst isomer is critical for producing the (S)-epoxide.

Fig. 1: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
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Caption: Fig. 1: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Synthesis of (S)-2-(p-
Tolyl)oxirane

This protocol is a representative procedure adapted from established methodologies for
Jacobsen-Katsuki epoxidation.[12][15]

o Catalyst Preparation: In a round-bottom flask under an inert atmosphere, add 4-
methylstyrene (1.0 eq) to a suitable solvent such as dichloromethane.

o Reaction Initiation: Add the (S,S)-Jacobsen catalyst (typically 2-5 mol%). Cool the mixture to
0 °C in an ice bath.

o Oxidant Addition: Slowly add a buffered solution of commercial bleach (sodium hypochlorite,
NaOCI) (1.5 eq) over 2-4 hours while maintaining the temperature at 0 °C. The slow addition
Is crucial to control the reaction rate and prevent catalyst degradation.

e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography (GC) until the starting alkene is consumed.

o Work-up: Once complete, separate the organic layer. Wash the organic phase sequentially
with saturated aqueous Na=SOs, water, and brine.[15]

o Purification: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under
reduced pressure. The crude product is then purified by flash column chromatography on
silica gel to yield pure (S)-2-(p-Tolyl)oxirane.

o Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or
GC.

Chemical Reactivity and Synthetic Utility

The synthetic value of (S)-2-(p-Tolyl)oxirane stems from the regio- and stereoselective ring-
opening reactions of the epoxide.[3][16] The high ring strain allows the C-O bonds to be
cleaved under relatively mild conditions by a wide range of nucleophiles.[4][17] This process

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://learn.openochem.org/learn/special-topics/asymmetric-synthesis/oxidations/jacobsen-epoxidation
https://pdf.benchchem.com/2813/Asymmetric_Synthesis_of_2R_2_3_4_Dichlorophenyl_oxirane_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/2813/Asymmetric_Synthesis_of_2R_2_3_4_Dichlorophenyl_oxirane_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/figure/Oxirane-ring-opening-reaction-to-form-HYOOA-Notes-9-10-monoepoxy-12-octadecanoic-acid_fig1_257251388
https://www.chemimpex.com/products/18787
https://ncstate.pressbooks.pub/organicchem/chapter/reactions-of-epoxides-ring-opening/
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides-_Ring-opening
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12749857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

generates a new stereocenter and a functional handle (a hydroxyl group), making it a powerful
strategy in multi-step syntheses.

Mechanism of Nucleophilic Ring-Opening

The regiochemical outcome of the ring-opening is dependent on the reaction conditions (acidic
or basic).

o Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions, the reaction
follows a classic Sn2 mechanism. The nucleophile attacks the less sterically hindered carbon
atom (the CHz group), resulting in inversion of configuration at that center. This is the most
common and predictable pathway for synthetic applications.[4]

e Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first
protonated, making the ring more susceptible to nucleophilic attack. The attack then occurs
at the more substituted carbon (the benzylic position), which can better stabilize the
developing positive charge in the transition state. This pathway has characteristics of both
Snl and Sn2 reactions.[4][17]
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Fig. 2: Regioselectivity in Epoxide Ring-Opening
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Caption: Fig. 2 illustrates the differing regiochemical outcomes.

Application in Drug Development

Chiral epoxides are critical intermediates in the synthesis of many pharmaceuticals, particularly
beta-blockers and other drugs where specific stereochemistry is essential for therapeutic
activity.[18] The ability of (S)-2-(p-Tolyl)oxirane to introduce a chiral hydroxylamine or related
functionality via ring-opening makes it a valuable precursor. The stereochemistry of the epoxide
directly translates to the final active pharmaceutical ingredient (API), where one enantiomer
may be therapeutically active while the other could be inactive or even cause adverse effects.
[9][18] Its use ensures the synthesis of single-enantiomer drugs, meeting stringent regulatory
requirements and improving therapeutic indices.[10]

Safety and Handling
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As with most epoxides and aromatic compounds, (S)-2-(p-Tolyl)oxirane should be handled with
appropriate care in a well-ventilated chemical fume hood.[19]

o Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety
glasses or goggles, and a lab coat.[20][21]

e Hazards: Epoxides are classified as alkylating agents and may be irritants to the skin, eyes,
and respiratory system.[21][22] Some epoxides are suspected mutagens.[20][22] Avoid
inhalation of vapors and direct contact with skin and eyes.[21]

o Handling: Keep away from heat, sparks, and open flames.[19][20] Store in a tightly closed
container in a cool, dry, and well-ventilated area.[19]

o First Aid: In case of skin contact, wash immediately with plenty of soap and water.[19] For
eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person
to fresh air.[19] Seek medical attention if irritation or other symptoms persist.[19][20]

» Disposal: Dispose of contents and container in accordance with all local, regional, national,
and international regulations.[20][21]

Conclusion

(S)-2-(p-Tolyl)oxirane stands out as a high-value chiral intermediate for research and
development professionals. Its well-defined stereochemistry, coupled with the predictable and
versatile reactivity of the epoxide ring, provides a reliable pathway for the asymmetric synthesis
of complex molecular targets. A thorough understanding of its properties, synthesis via
methods like the Jacobsen-Katsuki epoxidation, and its ring-opening chemistry is essential for
leveraging its full potential in the creation of next-generation pharmaceuticals and other
advanced chemical products.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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